Domiphen Bromide

Beschreibung

Eigenschaften

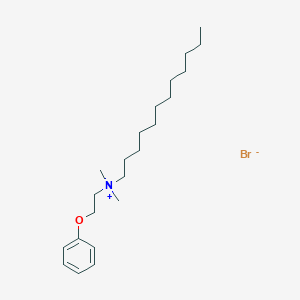

IUPAC Name |

dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYIVCMRYCWSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033468 | |

| Record name | Domiphen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene | |

| Record name | DOMIPHEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1X10-11 mm Hg @ 25 °C /Estimated/ | |

| Record name | DOMIPHEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

538-71-6 | |

| Record name | Domiphen bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domiphen bromide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Domiphen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domiphen bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMIPHEN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOMIPHEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112-113 °C | |

| Record name | DOMIPHEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Action of Domiphen Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiphen bromide, a quaternary ammonium compound, is a potent antiseptic agent with a broad spectrum of antimicrobial activity against a wide range of bacteria and fungi. This technical guide provides a comprehensive overview of the core mechanisms underlying its antimicrobial action. The primary mode of action involves the catastrophic disruption of microbial cell membranes, leading to a cascade of events culminating in cell death. This is augmented by the denaturation of essential cellular proteins, further compromising microbial viability. This document details the molecular interactions, summarizes key quantitative efficacy data, provides detailed experimental protocols for mechanism-of-action studies, and presents visual representations of the key pathways and experimental workflows.

Core Mechanism of Antimicrobial Action

This compound's antimicrobial efficacy is primarily attributed to its cationic surfactant properties. The molecule possesses a positively charged quaternary nitrogen head group and a long hydrophobic alkyl chain. This amphipathic structure is central to its interaction with and disruption of microbial cells.[1]

Disruption of Microbial Cell Membranes

The initial and most critical step in this compound's antimicrobial action is its interaction with the microbial cell membrane.[1]

-

Electrostatic Interaction: The positively charged quaternary ammonium head group of this compound is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[1]

-

Hydrophobic Interaction and Membrane Integration: Following the initial electrostatic attraction, the hydrophobic alkyl tail penetrates and integrates into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids.[1]

-

Increased Membrane Permeability: The integration of this compound molecules into the cell membrane leads to a significant increase in its permeability. This disrupts the osmotic balance of the cell, causing the leakage of essential intracellular components, including ions (such as K+), nucleotides, and other small molecules. This leakage is a key factor leading to cell death.[1]

-

Impairment of Membrane-Bound Enzymes: The disruption of the lipid bilayer also adversely affects the function of integral membrane proteins, including enzymes crucial for cellular processes like energy production and nutrient transport.[1]

Denaturation of Proteins

In addition to membrane disruption, this compound can induce the denaturation of microbial proteins.[1] The surfactant properties of this compound can disrupt the tertiary and quaternary structures of proteins by interfering with the hydrophobic interactions and hydrogen bonds that maintain their native conformation. This loss of structure leads to the inactivation of critical enzymes and structural proteins, contributing to the overall antimicrobial effect.[1]

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against a variety of microorganisms using standard susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 2 | [2] |

| Staphylococcus aureus | ATCC25923 | 1 | [3] |

| Escherichia coli | 8099 | 2-4 | [2] |

| Escherichia coli | ATCC25922 | 8 | [3] |

| Candida albicans | ATCC 10231 | 4 | [2][4] |

| Acinetobacter baumannii | ATCC 19606 | 2 | [4] |

| Pseudomonas aeruginosa | DSM22644 | 8 | [3] |

| Bacillus cereus | DSM31 | 1 | [3] |

| Aspergillus fumigatus | Wild-type (1161) | 8 | [5] |

| Aspergillus fumigatus | Azole-resistant (Cox 10) | 8 | [5] |

| Aspergillus fumigatus | Azole-resistant (Shjt 40) | 8 | [5] |

| Aspergillus fumigatus | Azole-resistant (Shjt 42b) | 8 | [5] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Microorganisms

| Microorganism | Strain | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 8 | [2] |

| Staphylococcus aureus | - | 16 | [4] |

| Escherichia coli | 8099 | 4 | [2] |

| Escherichia coli | - | 256 | [4] |

| Candida albicans | ATCC 10231 | 8 | [2] |

| Candida albicans | - | 512 | [4] |

| Acinetobacter baumannii | - | 8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

3.1.1. Materials

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (e.g., in DMSO or sterile water)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Sterile agar plates for MBC determination

3.1.2. Procedure for MIC Determination

-

Prepare a serial two-fold dilution of this compound in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

-

Prepare a microbial inoculum suspension in the growth medium, adjusted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

-

Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 5 x 10^5 CFU/mL. The this compound concentrations will now be half of the initial dilutions.

-

Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

3.1.3. Procedure for MBC Determination

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh, sterile agar plate.

-

Incubate the agar plate under appropriate conditions.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Assessment of Microbial Membrane Permeability

3.2.1. N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria.

3.2.1.1. Materials

-

Bacterial cells grown to mid-log phase

-

HEPES buffer (5 mM, pH 7.2)

-

NPN stock solution (e.g., 500 µM in acetone)

-

This compound solution

-

Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

-

Black-walled, clear-bottom 96-well plates

3.2.1.2. Procedure

-

Harvest bacterial cells by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

-

Add 100 µL of the cell suspension to the wells of the microplate.

-

Add NPN to a final concentration of 10 µM to each well.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.

3.2.2. Propidium Iodide (PI) Influx Assay

This assay measures the integrity of the cytoplasmic membrane in both Gram-positive and Gram-negative microorganisms.

3.2.2.1. Materials

-

Microbial cells grown to mid-log phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide stock solution (e.g., 1 mg/mL in water)

-

This compound solution

-

Fluorometer, fluorescence microplate reader, or flow cytometer (Excitation: ~488 nm, Emission: ~617 nm)

-

Black-walled, clear-bottom 96-well plates

3.2.2.2. Procedure

-

Harvest microbial cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a desired concentration (e.g., 10^7 cells/mL).

-

Add 100 µL of the cell suspension to the wells of the microplate or flow cytometry tubes.

-

Add PI to a final concentration of 2-5 µg/mL.

-

Add varying concentrations of this compound to the samples.

-

Incubate at room temperature in the dark for 15-30 minutes.

-

Measure the fluorescence intensity. An increase in red fluorescence indicates that PI has entered the cells through a compromised cytoplasmic membrane and intercalated with DNA.

Evaluation of Protein Denaturation

3.3.1. Intrinsic Tryptophan Fluorescence Assay

This method monitors changes in the local environment of tryptophan residues within proteins as an indicator of unfolding.

3.3.1.1. Materials

-

A purified protein solution (e.g., bovine serum albumin as a model) in a suitable buffer (e.g., PBS)

-

This compound solution

-

Fluorometer or fluorescence microplate reader

3.3.1.2. Procedure

-

Prepare a solution of the model protein at a known concentration.

-

Place the protein solution in a quartz cuvette or a suitable microplate.

-

Measure the baseline intrinsic tryptophan fluorescence spectrum by exciting at ~295 nm and scanning the emission from 300 nm to 400 nm. The emission maximum for a folded protein is typically around 330-340 nm.

-

Add increasing concentrations of this compound to the protein solution and incubate for a defined period.

-

After each addition, record the fluorescence emission spectrum.

-

Denaturation is indicated by a red shift (a shift to longer wavelengths) in the emission maximum, which signifies the exposure of tryptophan residues to the more polar aqueous environment upon protein unfolding.[6]

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key antimicrobial mechanisms of this compound and a typical experimental workflow.

Signaling Pathway of Membrane Disruption

Caption: Mechanism of microbial cell membrane disruption by this compound.

Workflow for MIC and MBC Determination

Caption: Experimental workflow for determining MIC and MBC values.

Logical Relationship of Antimicrobial Effects

Caption: Interconnected antimicrobial effects of this compound.

Conclusion

This compound exerts its potent antimicrobial effects through a multi-pronged attack on microbial cells, primarily by disrupting the integrity and function of the cell membrane and by denaturing essential proteins. This dual mechanism makes it an effective agent against a broad spectrum of bacteria and fungi. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial properties of this compound. The visualized pathways and workflows serve as a clear and concise reference for understanding its complex mode of action. Further research into potential resistance mechanisms and synergistic combinations with other antimicrobial agents will continue to be of high importance in the field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The combination of allicin with domiphen is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Combination of AgNPs and Domiphen is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antimicrobial effects of domiphen combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Domiphen Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide, with the chemical name N,N-dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium bromide, is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it is utilized in a variety of pharmaceutical and cosmetic formulations, including lozenges, oral rinses, and topical antimicrobial preparations. Its efficacy stems from its ability to disrupt microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers and developers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₀BrNO | [1] |

| Molecular Weight | 414.5 g/mol | [1] |

| Appearance | Colorless or faintly yellow, crystalline flakes.[2][3] | [2][3] |

| Melting Point | 112-113 °C | [4] |

| Solubility | Freely soluble in water and in ethanol (96%); soluble in acetone.[2][3] | [2][3] |

| pKa (Strongest Basic) | -4.9 (Predicted) | [5] |

| logP | 2.17 (Predicted) | [5] |

Table 2: Chromatographic and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| UV λmax (in Acetonitrile) | 275 nm | [2] |

| IR Spectrum | The infrared absorption spectrum is concordant with the reference spectrum of this compound. | [2][3] |

| ¹H NMR Spectrum | Predicted spectra are available. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and quality control of this compound in research and manufacturing settings.

Identification of this compound (as per British Pharmacopoeia 2025)

A. Infrared Absorption Spectrophotometry:

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Method: Prepare the sample and a reference standard of this compound. Record the infrared absorption spectra and compare them. The spectrum obtained from the sample should be concordant with the spectrum of the reference standard.[2][3]

B. Colorimetric Identification:

-

Objective: To produce a characteristic color reaction.

-

Method: Dissolve 10 mg of the substance in 10 mL of water. Add 0.1 mL of a 0.5% w/v solution of eosin and 100 mL of water.

C. Test for Bromides:

-

Objective: To confirm the presence of the bromide ion.

-

Method: The substance should yield the reactions characteristic of bromides as detailed in the appendices of the British Pharmacopoeia.[2][3]

Assay of this compound (as per British Pharmacopoeia 2025)

-

Objective: To determine the purity of this compound.

-

Method:

-

Dissolve 2 g of the substance in sufficient water to produce 100 mL.

-

Transfer 25 mL of this solution to a separating funnel.

-

Add 25 mL of chloroform, 10 mL of 0.1M sodium hydroxide, and 10 mL of a freshly prepared 5% w/v solution of potassium iodide.

-

Shake well, allow the layers to separate, and discard the chloroform layer.

-

Wash the aqueous layer with three successive 10 mL quantities of chloroform and discard the chloroform solutions.

-

Add 40 mL of hydrochloric acid, allow to cool, and titrate with 0.05M potassium iodate until the deep brown color is discharged.

-

Add 2 mL of chloroform and continue the titration, shaking vigorously, until the chloroform layer no longer changes color.

-

Perform a blank titration using a mixture of 10 mL of the freshly prepared potassium iodide solution, 20 mL of water, and 40 mL of hydrochloric acid.

-

-

Calculation: The difference between the titrations represents the amount of potassium iodate required. Each mL of 0.05M potassium iodate is equivalent to 41.45 mg of C₂₂H₄₀BrNO.[2]

Stability-Indicating HPLC Method for Forced Degradation Studies

-

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3.

-

Mobile Phase: Acetonitrile and perchloric acid solution (70:30, v/v).

-

Detection Wavelength: 275 nm.

-

Column Temperature: 25 °C.

-

-

Forced Degradation Conditions:

-

Acidic: 1 N HCl.

-

Basic: 0.5 N NaOH.

-

Oxidative: 30% H₂O₂.

-

Thermal, Photolytic, and Neutral Hydrolysis: As per ICH guidelines.

-

-

Procedure: A stock solution of this compound (1000 µg/mL) is prepared and subjected to the various stress conditions. The resulting solutions are then analyzed by the validated HPLC method to separate the intact drug from any degradation products.[2][3][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes. As a quaternary ammonium compound, the positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, such as phospholipids. This interaction leads to the integration of the molecule into the lipid bilayer, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions and nucleotides, disrupts cellular homeostasis and leads to cell death.

Caption: Mechanism of Action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study of this compound using HPLC, as described in the protocol above.

Caption: Forced Degradation Study Workflow.

References

- 1. This compound | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nhathuocngocanh.com [nhathuocngocanh.com]

- 3. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 4. This compound [drugfuture.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. British Pharmacopoeia Monographs- Medicinal and Pharmaceutical Substances [webofpharma.com]

Domiphen Bromide solubility in different solvents

This in-depth technical guide provides a comprehensive overview of the solubility of domiphen bromide in a range of common solvents. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

This compound exhibits a wide range of solubility depending on the solvent and temperature. The following table summarizes the quantitative solubility data available for this compound in various organic solvents and water.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Mole Fraction (x10^-2) |

| Water | Not Specified | Freely soluble (100 g/100 mL)[1][] | 83[3] | - |

| Ethanol | 25 | - | - | 15.69[4] |

| Methanol | Not Specified | Soluble[5] | - | - |

| Acetone | Not Specified | Soluble[1][][6][7] | - | - |

| Chloroform | Not Specified | Soluble[1][][6][7] | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | - | 83[3] | 4.51[4] |

| n-Propanol | 25 | - | - | 15.72[4] |

| n-Butanol | 25 | - | - | 15.67[4] |

| 1-Pentanol | 25 | - | - | 16.42[4] |

| iso-Propanol | 25 | - | - | 10.45[4] |

| iso-Butanol | 25 | - | - | 14.54[4] |

| tert-Butanol | 25 | - | - | 8.66[4] |

| N,N-dimethylformamide (DMF) | 25 | - | - | 4.67[4] |

| N,N-dimethylacetamide (DMA) | 25 | - | - | 4.16[4] |

| N-methyl-2-pyrrolidone (NMP) | 25 | - | - | 5.31[4] |

| Acetonitrile | 25 | - | - | 0.99[4] |

| Ethyl Acetate | Not Specified | Soluble[1][][6][7] | - | - |

| Benzene | Not Specified | Very slightly soluble[1][][6][7] | - | - |

It is important to note that the solubility of this compound in water is significantly lower at colder temperatures[1][].

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the gravimetric method, as cited in recent studies[4][8].

Materials and Equipment:

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Double-jacketed glass container

-

Water bath with temperature control

-

Magnetic stirrer and stirring bar

-

Analytical balance

-

Drying oven

-

Thermometer

Procedure:

-

Temperature Control: The double-jacketed glass container is connected to a water bath to maintain a constant and precise temperature throughout the experiment.

-

Solvent Addition: A known volume of the selected solvent is added to the glass container.

-

Excess Solute Addition: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed.

-

Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient period to allow the solution to reach equilibrium. The required time for equilibration should be determined empirically.

-

Phase Separation: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle at the bottom of the container.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe.

-

Weighing: The syringe containing the sample is weighed to determine the mass of the withdrawn solution.

-

Drying: The sampled solution is transferred to a pre-weighed container and dried in an oven at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved this compound.

-

Final Weighing: The container with the dried this compound is weighed.

-

Calculation: The solubility is calculated based on the mass of the dissolved this compound and the mass of the solvent in the withdrawn sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

Domiphen Bromide: A Technical Guide to its Spectrum of Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it is utilized in a variety of pharmaceutical and cosmetic formulations, including lozenges, oral rinses, and topical creams. Its broad-spectrum antimicrobial activity, coupled with anti-inflammatory properties, makes it a compound of significant interest in the ongoing search for effective agents against a wide range of pathogens. This technical guide provides an in-depth overview of the spectrum of activity of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antimicrobial mechanism of this compound stems from its chemical structure as a quaternary ammonium salt. The molecule's positively charged nitrogen atom facilitates a multi-faceted attack on microbial cells.

-

Cell Membrane Disruption: The cationic head of this compound interacts with negatively charged components of the microbial cell membrane, such as phospholipids and integral proteins. This interaction leads to the integration of the molecule into the lipid bilayer, disrupting its fluidity and integrity.

-

Increased Permeability: The disruption of the membrane leads to an increase in its permeability, causing the leakage of essential intracellular components like ions, nucleotides, and metabolites. This leakage disrupts the cell's osmotic balance and vital cellular processes, ultimately leading to cell death.

-

Protein Denaturation: this compound can also denature critical microbial proteins, including enzymes and structural proteins. By causing these proteins to unfold and lose their functional conformation, it effectively collapses essential cellular functions.

This comprehensive mechanism allows this compound to exert both bactericidal and fungicidal effects.

Figure 1: Mechanism of action of this compound against microbial cells.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against various classes of pathogens, including bacteria, fungi, viruses, and protozoa. Its efficacy is particularly pronounced against Gram-positive bacteria and various fungal species.

Antibacterial Activity

This compound is highly effective against Gram-positive bacteria and demonstrates activity against certain Gram-negative bacteria, often at slightly higher concentrations. Its efficacy is quantified using metrics such as the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

| Pathogen | Strain | MIC | MBC | Citation |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 6538 | 2 µg/mL | 8 µg/mL | |

| Staphylococcus aureus | ATCC 25923 | 1 µg/mL (1 mg/L) | - | |

| Bacillus cereus | DSM31 | 1 µg/mL (1 mg/L) | - | |

| Gram-Negative Bacteria | ||||

| Escherichia coli | 8099 | 2-4 µg/mL | 4 µg/mL | |

| Escherichia coli | ATCC 25922 | 8 µg/mL (8 mg/L) | - | |

| Pseudomonas aeruginosa | ATCC 27853 | 8 µg/mL (8 mg/L) | - |

Note: MIC and MBC values can vary based on the specific strain and testing conditions.

Antifungal Activity

The compound has demonstrated significant fungicidal properties, particularly against Candida and Aspergillus species. This includes activity against biofilms, which are notoriously difficult to eradicate.

| Pathogen | Strain | MIC | MBC | Citation |

| Candida albicans | ATCC 10231 | 4 µg/mL | 8 µg/mL | |

| Aspergillus fumigatus | Wild-type & Azole-resistant | 8 µg/mL | - |

Antiviral and Antiprotozoal Activity

Recent studies have explored the broader applications of this compound, revealing activity against certain

Methodological & Application

Application Note and Protocol: Domiphen Bromide In Vitro Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound widely utilized for its antiseptic and disinfectant properties.[1][2] As a cationic surfactant, its mechanism of action primarily involves the disruption of microbial cell membranes, leading to increased permeability, leakage of essential cellular contents, and ultimately cell death.[1][2] this compound exhibits a broad spectrum of antimicrobial activity, proving effective against a range of bacteria, particularly Gram-positive strains, and some fungi.[2][3][4] This application note provides a detailed protocol for determining the in vitro antibacterial efficacy of this compound through the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) and subsequent determination of Minimum Bactericidal Concentration (MBC).

Principle of the Method

The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5] This is followed by the MBC test, which determines the lowest concentration of the antimicrobial agent required to kill a particular bacterium. These values are crucial for assessing the potency of antibacterial compounds.

Data Presentation

The following table summarizes the antibacterial activity of this compound against various bacterial strains as reported in the literature.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram-positive | Effective (Specific value not cited) | [4] |

| Bacillus cereus DSM 31 | Gram-positive | Effective (Specific value not cited) | [4] |

| Escherichia coli ATCC 25922 | Gram-negative | Less Effective (Specific value not cited) | [4] |

| Pseudomonas aeruginosa DSM 22644 | Gram-negative | Less Effective (Specific value not cited) | [4] |

Note: Specific MIC values were not available in the provided search results, but the relative effectiveness was noted.

Experimental Protocols

Materials and Equipment

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (37°C)

-

Plate reader (optional)

-

Sterile petri dishes with appropriate agar medium (e.g., Tryptic Soy Agar - TSA)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm. e. Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in a separate 96-well plate or in tubes to create a range of concentrations.

3. Inoculation of Microtiter Plate: a. Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate. b. Transfer 100 µL of the diluted this compound solutions to the corresponding wells of the first row and perform serial dilutions down the plate. c. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. d. Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

4. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Sub-culturing from MIC Plate: a. Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-plate the aliquot onto a fresh agar plate (e.g., TSA).

2. Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

3. Determination of MBC: a. After incubation, observe the agar plates for bacterial growth. b. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).

Visualizations

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Caption: Mechanism of antibacterial action of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. WO2020021483A1 - Composition for the treatment of oral cavity inflammations - Google Patents [patents.google.com]

- 4. Stressed degradation studies of this compound by LC-ESI-MS/MS identify a novel promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Preparation of Domiphen Bromide Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound with established antiseptic and disinfectant properties. It functions as a cationic surfactant and is utilized in various research and pharmaceutical applications for its antimicrobial activity. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound presents as a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment.[1] The molecular weight of this compound is 414.46 g/mol .[1]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for selecting the appropriate solvent for your specific experimental needs.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water | Freely soluble, 100 mg/mL[2][3] | ~241 mM | Solubility may be lower at colder temperatures.[4] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2][3] | ~241 mM | Ultrasonication may be required to achieve dissolution.[3] |

| Ethanol | Very soluble | - | |

| Methanol | Soluble[5] | - | |

| Chloroform | Very soluble | - | |

| Acetone | Soluble[6] | - | |

| Ethyl Acetate | Soluble[6] | - | |

| Phosphate-Buffered Saline (PBS) | 25 mg/mL[2] | ~60 mM | Ultrasonication may be required.[2] |

Note: The actual solubility may vary slightly between different batches of the compound.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Appropriate solvent (e.g., sterile distilled water, DMSO, PBS)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)

-

Sterile serological pipettes or micropipettes

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

-

Calculate the required mass: For 10 mL of a 100 mM solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 414.46 g/mol = 0.41446 g

-

-

Weighing: Carefully weigh 414.5 mg of this compound powder using an analytical balance and transfer it to a 15 mL sterile conical tube.

-

Dissolution: Add 8 mL of sterile distilled water to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.

-

Volume Adjustment: Once fully dissolved, add sterile distilled water to bring the final volume to 10 mL.

-

Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is ideal for experiments requiring a high concentration stock that can be further diluted in aqueous media.

-

Calculate the required mass: As in Protocol 1, 414.5 mg of this compound is needed for 10 mL of a 100 mM solution.

-

Weighing: Accurately weigh 414.5 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

-

Dissolution: Add 8 mL of high-purity DMSO to the tube.

-

Mixing: Securely cap the tube and vortex. Use of a sonicator is recommended to ensure complete dissolution, as high concentrations in DMSO may require it.[3]

-

Volume Adjustment: After complete dissolution, add DMSO to reach a final volume of 10 mL.

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.

Solution Stability and Storage

This compound is stable under recommended storage conditions.[1] It is stable under acidic and thermal stress but may degrade under basic conditions.[8][9] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[7] When stored at -80°C, the solution can be stable for up to 6 months. At -20°C, it is recommended to be used within 1 month.[10] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[10] The solid powder form of this compound is hygroscopic and should be stored in a tightly sealed container in a dry and cool place.[1]

Safety and Handling Precautions

This compound requires careful handling to avoid potential health hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat when handling this compound.[1][11]

-

Inhalation: Avoid breathing dust.[1] Ensure adequate ventilation or work in a fume hood.[1]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[11]

-

Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek medical attention.[12]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.[1]

Workflow Diagram

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | antifungal | cationic surfactant | CAS 538-71-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound CAS#: 538-71-6 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Data on thermal and hydrolytic stability of both this compound and para-bromothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Application Notes and Protocols for Domiphen Bromide in Biofilm Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Domiphen bromide (DB) is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][2] This broad-spectrum antimicrobial activity extends to bacteria and fungi, making it a compound of interest for combating biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[4][5]

These application notes provide a comprehensive overview of the use of this compound in biofilm inhibition research, including effective concentrations, detailed experimental protocols, and its mechanism of action.

Data Presentation: Efficacy of this compound in Biofilm Inhibition

The following tables summarize the effective concentrations of this compound, both alone and in combination with other antimicrobial agents, against various microbial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | 2 | 8 | [4] |

| Escherichia coli | 2-4 | 4 | [4] |

| Candida albicans | 4 | 8 | [4] |

| Acinetobacter baumannii | 2 | 8 | [6] |

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

| Microorganism | MBEC₅₀ (µg/mL) | Reference |

| Staphylococcus aureus | 4 | [4][7] |

| Escherichia coli | 4 | [4][7] |

| Candida albicans | 4 | [4][7] |

| Acinetobacter baumannii | 2 | [8] |

Table 3: Synergistic Anti-biofilm Activity of this compound in Combination Therapies

| Combination | Microorganism | Concentrations | Biofilm Reduction | Reference |

| This compound + Allicin | S. aureus, E. coli, C. albicans | 1 µg/mL DB + 64 µg/mL Allicin | >50% dispersion of biofilm mass | [4][9][10] |

| This compound + Miconazole | Candida albicans | 12.5 µM DB + 150 µM Miconazole | Significant killing of biofilm cells | [11] |

| This compound + Miconazole | Candida auris | 37.5 µM DB + 150 µM Miconazole | Significant killing of biofilm cells | [11] |

| This compound + Silver Nanoparticles (AgNPs) | A. baumannii, S. aureus, E. coli, C. albicans | Synergistic (FIC ≤ 0.5) | Enhanced biofilm eradication | [6][8] |

Experimental Protocols

Detailed methodologies for key experiments in biofilm inhibition studies using this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Microbial culture (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate. The concentration range should be selected based on expected efficacy (e.g., 0.25 - 128 µg/mL).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without DB) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

-

(Optional) Read the absorbance at 600 nm using a microplate reader to quantify growth.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Microbial culture

-

Appropriate growth medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Add 100 µL of microbial suspension (10⁶ CFU/mL) and 100 µL of this compound at various concentrations to the wells of a 96-well plate.[4]

-

Include a control group with 100 µL of microbial suspension and 100 µL of medium.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[4]

-

Carefully discard the culture medium from each well and gently wash the wells three times with sterile PBS to remove planktonic cells.

-

Air-dry the plate.

-

Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 30 minutes.[12]

-

Remove the Crystal Violet solution and wash the wells again with PBS.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of this compound to mammalian cells, which is crucial for drug development.

Materials:

-

Mammalian cell line (e.g., HeLa, fibroblasts)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Remove the medium and add fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same solvent concentration used for DB).

-

Incubate the plate for another 24-48 hours in a CO₂ incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[13]

-

Measure the absorbance at 450 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage relative to the vehicle control.

Mechanism of Action and Experimental Workflow Diagrams

The primary anti-biofilm mechanism of this compound is the disruption of the microbial cell membrane. As a quaternary ammonium compound, its positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a loss of integrity and cell death.[1][2] It can also interfere with essential enzyme activities and metabolic processes within the microorganism.[1]

Caption: Workflow for quantifying biofilm inhibition using the Crystal Violet method.

Caption: this compound's mechanism of action against microbial cells.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The combination of allicin with domiphen is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The combination of allicin with domiphen is effective against microbial biofilm formation [ouci.dntb.gov.ua]

- 6. Combination of AgNPs and Domiphen is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The combination of allicin with domiphen is effective against microbial biofilm formation [frontiersin.org]

- 8. dovepress.com [dovepress.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. The combination of allicin with domiphen is effective against microbial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of Miconazole and this compound Is Fungicidal against Biofilms of Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dojindo.com [dojindo.com]

- 13. dojindo.com [dojindo.com]

Application Notes and Protocols for the Use of Domiphen Bromide as a Preservative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound recognized for its broad-spectrum antimicrobial properties.[1][2] It functions as a cationic surfactant, making it an effective preservative in a variety of formulations, including pharmaceuticals, cosmetics, and oral care products.[1][3][4][5] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for utilizing this compound as a preservative.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide |

| Synonyms | Phenododecinium bromide |

| CAS Number | 538-71-6 |

| Molecular Formula | C22H40BrNO |

| Molecular Weight | 414.5 g/mol [5] |

| Appearance | White or faintly yellow crystalline powder |

| Solubility | Soluble in water and alcohol |

Mechanism of Action

This compound's antimicrobial activity stems from its ability to disrupt microbial cell membranes. As a cationic surfactant, the positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids. This interaction leads to the disorganization of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.[1]

Antimicrobial Efficacy

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] Its effectiveness can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Strain | MIC (µg/mL) |

| Bacteria (Gram-positive) | ||

| Staphylococcus aureus | ATCC 6538 | 2 - 4[3][7] |

| Bacillus cereus | DSM 31 | 1 |

| Bacteria (Gram-negative) | ||

| Escherichia coli | 8099 / ATCC 25922 | 2 - 8[3][7] |

| Pseudomonas aeruginosa | DSM 22644 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 2[7] |

| Fungi | ||

| Candida albicans | ATCC 10231 | 4[3][7] |

| Aspergillus fumigatus | 1161 | 8[8] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Recommended Use Concentrations

The recommended concentration of this compound as a preservative in formulations typically ranges from 0.005% to 0.2% w/v. In some oral liquid suspensions, the range may extend from 0.01% to 0.5% w/v.[9][10] The optimal concentration depends on the specific formulation, its susceptibility to microbial contamination, and the desired level of preservation. It is crucial to perform preservative efficacy testing to validate the effectiveness of the chosen concentration in the final product.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

-

Preparation of Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[11]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11]

Protocol 2: Antimicrobial Effectiveness Test (AET) based on USP <51>

This protocol provides a general procedure for evaluating the preservative efficacy of a formulation containing this compound, based on the principles of the USP <51> challenge test.[3][12]

Materials:

-

Test product containing this compound

-

Challenge microorganisms (as per USP <51>):

-

Staphylococcus aureus (ATCC 6538)

-

Escherichia coli (ATCC 8739)

-

Pseudomonas aeruginosa (ATCC 9027)

-

Candida albicans (ATCC 10231)

-

Aspergillus brasiliensis (ATCC 16404)

-

-

Appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile saline or peptone water

-

Neutralizing broth (validated for the specific product)

-

Sterile containers

-

Incubator

Procedure:

-

Neutralization Validation: Before starting the AET, it is crucial to validate a method to neutralize the antimicrobial activity of this compound in the test product. This ensures that the recovery of microorganisms is not inhibited by the preservative during plating and counting. This can be achieved by using specific chemical neutralizers, dilution, or membrane filtration.[1][2][13][14][15]

-

Preparation of Inoculum: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1 x 10^8 CFU/mL.[9][16][17][18]

-

Inoculation of Product: Inoculate separate containers of the test product with each of the five challenge microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.[12][17]

-

Incubation: Incubate the inoculated product containers at 20-25°C for 28 days.[9][16]

-

Sampling and Enumeration: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.[19] Perform serial dilutions in a validated neutralizing broth and plate on the appropriate agar medium.

-

Counting: Incubate the plates and count the number of colony-forming units (CFU).

-

Evaluation: Compare the log reduction in microbial counts at each time point to the acceptance criteria outlined in USP <51> for the specific product category.

Safety Considerations

This compound is generally considered safe for use in cosmetic and pharmaceutical products at recommended concentrations.[1] However, it may cause skin irritation in some individuals.[1] As with all active ingredients, it is essential to handle this compound in accordance with good laboratory practices and to conduct appropriate safety assessments for the final formulation.

Conclusion

This compound is a versatile and effective preservative for a wide range of formulations. Its broad-spectrum antimicrobial activity, coupled with a well-understood mechanism of action, makes it a valuable tool for protecting products from microbial contamination. By following the provided protocols and considering the quantitative efficacy data, researchers and formulators can confidently incorporate this compound to ensure the microbiological safety and stability of their products.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Neutralization Validation [criver.com.sg]

- 3. The combination of allicin with domiphen is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. njccwei.com [njccwei.com]

- 7. Combination of AgNPs and Domiphen is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. arlok.com [arlok.com]

- 11. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 12. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]

- 13. accugenlabs.com [accugenlabs.com]

- 14. <1227> VALIDATION OF MICROBIAL RECOVERY FROM PHARMACOPEIAL ARTICLES [drugfuture.com]

- 15. Pitfalls in efficacy testing – how important is the validation of neutralization of chlorhexidine digluconate? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microchemlab.com [microchemlab.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. asean.org [asean.org]

Domiphen Bromide: Applications in Oral Microbiology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Domiphen bromide, a quaternary ammonium compound, is a well-established antiseptic and disinfectant with broad-spectrum antimicrobial activity.[1][2] Its primary application in oral health is for the prevention and treatment of infections such as gingivitis and periodontitis.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in oral microbiology research, with a focus on its efficacy against key oral pathogens and its impact on biofilm formation.

Mechanism of Action: this compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic surfactant, its positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents, ultimately resulting in cell death.[1][2] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm activity of this compound against various microorganisms, including some relevant to the oral cavity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 2 | [3] |

| Escherichia coli | 8099 | 2-4 | [3] |

| Candida albicans | ATCC 10231 | 4 | [3] |

| Streptococcus mutans | N/A | Data not available | |

| Porphyromonas gingivalis | N/A | Data not available | |

| Fusobacterium nucleatum | N/A | Data not available | |

| Aggregatibacter actinomycetemcomitans | N/A | Data not available |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | Strain | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 8 | |

| Escherichia coli | 8099 | 4 | |

| Candida albicans | ATCC 10231 | 8 | |

| Streptococcus mutans | N/A | Data not available | |

| Porphyromonas gingivalis | N/A | Data not available | |

| Fusobacterium nucleatum | N/A | Data not available | |

| Aggregatibacter actinomycetemcomitans | N/A | Data not available |

Table 3: Anti-Biofilm Activity of this compound

| Microorganism(s) | Biofilm Reduction (%) | Concentration (µg/mL) | Additional Notes | Reference |

| S. aureus, E. coli, C. albicans | >50% | 1 (in combination with 64 µg/mL allicin) | Synergistic effect observed. | [3] |

| Candida albicans | 1000-fold reduction in viable cells | Not specified (in combination with miconazole) | Synergistic and fungicidal effect. | [4][5] |

| Streptococcus mutans | Data not available | N/A | ||

| Mixed-species oral biofilm | Data not available | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

This compound stock solution

-

Appropriate broth medium (e.g., Brain Heart Infusion for streptococci, Tryptic Soy Broth for others)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic conditions for obligate anaerobes).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

-

Agar plates with appropriate growth medium

-

Sterile spreaders or loops

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate.

-

Incubate the plates under conditions suitable for the test microorganism.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Crystal Violet Biofilm Assay

This protocol is used to quantify biofilm formation and its inhibition.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial/fungal inoculum

-

Appropriate growth medium (with sucrose for S. mutans biofilm formation)

-

This compound

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Add 100 µL of the bacterial/fungal suspension (adjusted to 10^7 - 10^8 CFU/mL) and 100 µL of growth medium containing various concentrations of this compound to the wells of a 96-well plate. Include a positive control (cells and medium without this compound) and a negative control (medium only).

-

Incubate the plate for 24-48 hours under appropriate conditions to allow for biofilm formation.

-

Gently wash the wells twice with PBS to remove planktonic cells.

-

Fix the biofilms by air-drying or with methanol.

-

Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells three times with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound's antimicrobial action.

Caption: General workflow for antimicrobial and anti-biofilm testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. The combination of allicin with domiphen is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]

Application Notes: Domiphen Bromide as a Synergist with Other Antimicrobials

Introduction

Domiphen bromide (DB) is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of essential cellular contents, and protein denaturation.[1][2] As antimicrobial resistance continues to pose a significant global health threat, researchers are exploring strategies to enhance the efficacy of existing drugs. This compound has emerged as a promising synergistic agent, or potentiator, capable of restoring and increasing the activity of conventional antimicrobials against resistant pathogens, including bacteria and fungi.[3][4] These application notes provide a summary of the synergistic activities of this compound, its mechanism of action, and detailed protocols for evaluating its potential in combination therapies.

Mechanism of Synergistic Action

The synergistic effect of this compound is primarily attributed to its ability to compromise the integrity of microbial cell membranes. As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of the cell membrane, such as phospholipids.[1] This interaction disrupts the lipid bilayer, leading to several downstream effects that potentiate the action of other antimicrobials:

-

Increased Membrane Permeability : Disruption of the membrane increases its permeability, facilitating the entry of other antimicrobial agents into the cell.[1][4] This allows the partner drug to reach its intracellular target at a higher concentration than it would alone.

-

Membrane Potential Dissipation : this compound can dissipate the bacterial membrane potential, which can further weaken the cell and enhance the uptake or activity of certain antibiotics.[5][6]

-

Inhibition of Efflux Pumps : While not its primary mechanism, altering membrane integrity and potential can interfere with the function of efflux pumps, which are a major cause of drug resistance.[7][8] By hindering the cell's ability to expel a partner drug, DB can increase its intracellular concentration and efficacy.

-

Induction of Oxidative Stress : In combination with certain antifungals like miconazole, this compound has been shown to induce a significant accumulation of reactive oxygen species (ROS) within fungal cells, leading to enhanced cell killing.[9][10][11]

-

Competitive Inhibition : In some cases, DB has been found to competitively inhibit enzymes responsible for resistance, such as the MCR-1 phosphoethanolamine transferase that confers colistin resistance.[5][6]

Quantitative Data on Synergistic Activities